molecular formula C13H10O3S B6399362 3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid CAS No. 1261949-80-7

3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid

Cat. No.: B6399362
CAS No.: 1261949-80-7
M. Wt: 246.28 g/mol
InChI Key: XACXQKKQZWWAGM-UHFFFAOYSA-N
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Description

3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Properties

IUPAC Name

3-(5-formylthiophen-2-yl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACXQKKQZWWAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689495
Record name 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-80-7
Record name 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid typically involves the formation of the thiophene ring followed by functionalization at specific positions. One common method involves the use of 5-bromo-2-thiophenecarboxaldehyde as a starting material. This compound undergoes a series of reactions, including bromination, formylation, and coupling reactions, to yield the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is common in the synthesis of these compounds. These reactions are typically carried out in the presence of a base and a solvent, such as tetrahydrofuran or dimethylformamide .

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also interact with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Formylthiophen-2-YL)benzoic acid: Lacks the methyl group at the 2-position.

    3-(5-Formylfuran-2-YL)-2-methylbenzoic acid: Contains a furan ring instead of a thiophene ring.

    3-(5-Formylpyrrole-2-YL)-2-methylbenzoic acid: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

3-(5-Formylthiophen-2-YL)-2-methylbenzoic acid is unique due to the presence of both the formyl group and the thiophene ring, which confer specific chemical reactivity and potential biological activity. The methyl group at the 2-position also influences its chemical properties and interactions with other molecules .

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